N-{[(2-oxochromen-6-yl)sulfonyl]amino}benzamide
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Overview
Description
N-{[(2-oxochromen-6-yl)sulfonyl]amino}benzamide is a compound that belongs to the class of sulfonamides and coumarins. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-oxochromen-6-yl)sulfonyl]amino}benzamide typically involves the reaction of 2-oxochromene-6-sulfonyl chloride with benzamide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[(2-oxochromen-6-yl)sulfonyl]amino}benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[(2-oxochromen-6-yl)sulfonyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Biology: It is used in biological assays to study enzyme inhibition and protein interactions.
Industry: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-{[(2-oxochromen-6-yl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The coumarin moiety can intercalate with DNA, affecting transcription and replication processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2H-chromen-7-yl)benzamide
- N-(2-oxo-2H-chromen-6-yl)acetamide
- N-(2-oxo-2H-chromen-6-yl)benzenesulfonamide
Uniqueness
N-{[(2-oxochromen-6-yl)sulfonyl]amino}benzamide is unique due to the presence of both the sulfonyl and coumarin moieties, which confer distinct biological activities and chemical reactivity. The combination of these functional groups allows for a wide range of applications in medicinal chemistry and biological research .
Properties
Molecular Formula |
C16H12N2O5S |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
N'-(2-oxochromen-6-yl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C16H12N2O5S/c19-15-9-6-12-10-13(7-8-14(12)23-15)24(21,22)18-17-16(20)11-4-2-1-3-5-11/h1-10,18H,(H,17,20) |
InChI Key |
AJGRDARHFOBANA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Origin of Product |
United States |
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